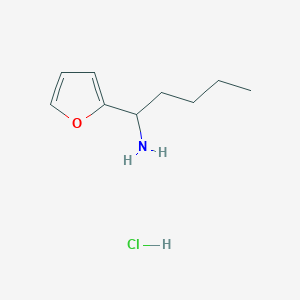

1-(Furan-2-yl)pentan-1-amine hydrochloride

Overview

Description

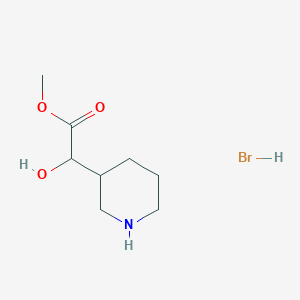

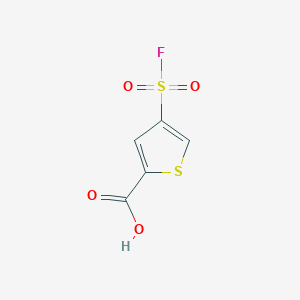

1-(Furan-2-yl)pentan-1-amine hydrochloride, also known as 2-Furyl-1-pentanamine hydrochloride, is a synthetic organic compound that has been used in a variety of scientific research applications. The compound is a white crystalline solid with a melting point of 78°C and a molecular weight of 151.6 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents.

Scientific Research Applications

Catalytic Conversion and Biomass Derivation

- Direct Catalytic Conversion : A study by Shi Jiang et al. (2020) discussed the efficient preparation of furan-derived amines, highlighting a simple method that achieves high yield from biomass-derived intermediates using a Ru/C catalyst. This process emphasizes the importance of furan derivatives in synthesizing amine intermediates from renewable resources, showcasing the role of "1-(Furan-2-yl)pentan-1-amine hydrochloride" in sustainable chemical synthesis Shi Jiang et al., 2020.

Spectroscopic Studies and Chemical Analysis

- Spectroscopic Identification : Research by J. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, employing spectroscopic methods for examination. Though not directly mentioning "1-(Furan-2-yl)pentan-1-amine hydrochloride," the methodologies applied for characterizing furan derivatives underscore the compound's relevance in forensic and analytical chemistry J. Nycz et al., 2016.

Furan Derivatives from Natural Sources

- Isolation from Natural Sources : A study by Liang-Liang Chen et al. (2017) on new furan derivatives isolated from a mangrove-derived endophytic fungus highlights the discovery and structural elucidation of furan compounds, pointing towards the natural occurrence and potential biomedical applications of furan derivatives, including "1-(Furan-2-yl)pentan-1-amine hydrochloride" Liang-Liang Chen et al., 2017.

Chemical Synthesis and Characterization

- Chemical Transformation Studies : The work of Satoaki Onitsuka et al. (2000) on the transformation of furan derivatives into polyfunctionalized furans through acid-catalyzed reactions demonstrates the chemical versatility of furan compounds. This research provides insights into the synthetic utility of "1-(Furan-2-yl)pentan-1-amine hydrochloride" in creating complex organic molecules Satoaki Onitsuka et al., 2000.

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .

Result of Action

Furan-containing compounds are known for their diverse therapeutic advantages .

properties

IUPAC Name |

1-(furan-2-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOYKVWUUJGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)pentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)